molecular formula C7H2Br3NS B1297819 2,4,6-Tribromophenyl isothiocyanate CAS No. 22134-11-8

2,4,6-Tribromophenyl isothiocyanate

Cat. No. B1297819
CAS RN: 22134-11-8
M. Wt: 371.88 g/mol
InChI Key: ACYYDRJUIUJDCG-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl isothiocyanate is a compound that is closely related to 2,4,6-tribromophenol, which is the most widely produced brominated phenol. This compound is significant in environmental studies due to its presence as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It is also used as a pesticide and can be found naturally in some aquatic organisms. The ubiquity of 2,4,6-tribromophenol in the environment, including in water matrices, house dust, and foodstuff, makes it an important chemical for study, particularly considering its potential toxicokinetic and toxicodynamic effects on humans and other organisms .

Synthesis Analysis

The synthesis of compounds related to 2,4,6-tribromophenyl isothiocyanate can involve complex reactions. For instance, the Knoevenagel condensation reaction has been used to synthesize Z/E isomers of a compound containing the 2,4,6-tribromophenyl moiety. This reaction was performed between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile, leading to the formation of both Z and E isomers of the resulting acrylonitrile .

Molecular Structure Analysis

The molecular structure of compounds containing the 2,4,6-tribromophenyl group has been studied using techniques such as X-ray diffraction and density functional theory (DFT) quantum-chemical calculations. For example, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile have been investigated, revealing that the Z isomer has a monoclinic crystal structure, while the E isomer has a triclinic crystal structure. The bond lengths and angles in these isomers are very similar, and the crystal packing of the Z isomer is denser than that of the E isomer, suggesting greater stability for the Z isomer .

Chemical Reactions Analysis

The chemical behavior of 2,4,6-tribromophenyl derivatives can be complex due to the presence of bromine atoms and the potential for various isomeric forms. For instance, the isomeric 2,4,6-tris(halophenyl)-1,3,5-trithianes have been shown to exist as puckered chair trithiane structures, with the α-(cis, trans)-isomers being the major products in most cases. The presence of an o-halogen on an axial phenyl group in the α-isomers can cause an anisotropic deshielding effect on adjacent axial protons, affecting the NMR spectral characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-tribromophenyl derivatives are influenced by their molecular structure and the presence of bromine atoms. For example, the strong intermolecular non-covalent Br...N interactions in the crystal structure of the Z isomer of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile contribute to the formation of layers in the crystal lattice. In contrast, the E isomer forms chains in the crystal through Br...Br and weak Br...N interactions. These interactions and the resulting crystal packing can significantly affect the melting points and other physical properties of these compounds .

Scientific Research Applications

Environmental Impact and Toxicology

  • Environmental Presence and Toxicology : 2,4,6-Tribromophenol, closely related to 2,4,6-Tribromophenyl isothiocyanate, is widely produced and has significant environmental impacts. It is found in various environments and its toxicokinetics and toxicodynamics are crucial areas of study, especially considering its presence in flame retardants, pesticides, and as a natural product in some aquatic organisms (Koch & Sures, 2018).

Medical Research

  • Glioma Cell Research : 2,4,6-Tribromophenyl isocyanate (TBPI) has been studied for its effects on human malignant glioma cells. TBPI, when coupled with small peptides, has shown potential in inducing cell death in these cells, highlighting its potential in future drugs against gliomas (Heckl et al., 2008).

Sensing Technology

  • Electrochemical Sensing : A novel electrochemical sensor for determining 2,4,6-Tribromophenol, using surface molecular imprinting technology, demonstrates the compound's potential in sensing applications. This technology shows significant selective recognition ability and low detection limits, indicating its utility in environmental monitoring (Ma et al., 2015).

Atmospheric Studies

  • Atmospheric Monitoring : The presence of 2,4,6-Tribromophenyl compounds in the atmosphere, particularly near the Great Lakes, has been documented. These compounds are used in flame retardants and their atmospheric concentrations have been studied, showing significant urban effects (Ma, Venier, & Hites, 2012).

Chemical Synthesis

  • Synthesis of Imidazolidine-2-thiones and Thiazoles : Isothiocyanate reactions with amines, including the synthesis of trisubstituted imidazolidine-2-thiones and thiazoles, are significant in chemical synthesis. This demonstrates the compound's role in creating diverse chemical structures (Xie et al., 2012).

Crystallography

  • Structural Analysis in Crystallography : The structural analysis of compounds containing 2,4,6-Tribromophenyl groups, such as in crystallographic studies of isomers, contributes to our understanding of molecular interactions and stability, which has implications in materials science (Tammisetti et al., 2018).

Pyrolysis Studies

  • Study of Pyrolysis Products : The thermal reactions of 2,4,6-Tribromophenol under pyrolytic conditions have been studied to understand the formation of polybrominated dibenzo-p-dioxins/furans. This research has implications in environmental science, particularly in understanding the byproducts of industrial processes (Na, Hong, & Kim, 2007).

properties

IUPAC Name

1,3,5-tribromo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYYDRJUIUJDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=S)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334194
Record name 2,4,6-Tribromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl isothiocyanate

CAS RN

22134-11-8
Record name 2,4,6-Tribromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22134-11-8
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